molecular formula C8H4F4O2 B6231682 3-(difluoromethyl)-2,4-difluorobenzoic acid CAS No. 1803789-23-2

3-(difluoromethyl)-2,4-difluorobenzoic acid

Katalognummer: B6231682
CAS-Nummer: 1803789-23-2
Molekulargewicht: 208.11 g/mol
InChI-Schlüssel: HOWLVGYFTZQAQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)-2,4-difluorobenzoic acid is a fluorinated aromatic compound that has garnered significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of a suitable aromatic precursor using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-(difluoromethyl)-2,4-difluorobenzoic acid may involve large-scale difluoromethylation processes using metal-based catalysts to transfer CF₂H to aromatic sites . These processes are optimized for efficiency and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)-2,4-difluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized aromatic compounds, while coupling reactions can produce complex biaryl structures .

Wirkmechanismus

The mechanism of action of 3-(difluoromethyl)-2,4-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of 3-(difluoromethyl)-2,4-difluorobenzoic acid can be achieved through a multi-step process involving the introduction of the difluoromethyl group and the subsequent functionalization of the resulting intermediate.", "Starting Materials": [ "2,4-difluorobenzoic acid", "difluoromethyl bromide", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "sodium nitrite", "sulfuric acid" ], "Reaction": [ "Step 1: Synthesis of difluoromethyl benzoate by reacting 2,4-difluorobenzoic acid with difluoromethyl bromide in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide.", "Step 2: Hydrolysis of difluoromethyl benzoate to obtain difluoromethyl benzoic acid using a mixture of acetic acid and water.", "Step 3: Diazotization of difluoromethyl benzoic acid by reacting it with sodium nitrite and hydrochloric acid.", "Step 4: Coupling of the resulting diazonium salt with cuprous cyanide to obtain the intermediate 3-(difluoromethyl)-2,4-difluorobenzonitrile.", "Step 5: Hydrolysis of the nitrile group in the intermediate using hydrogen peroxide and sodium hydroxide to obtain the final product, 3-(difluoromethyl)-2,4-difluorobenzoic acid." ] }

CAS-Nummer

1803789-23-2

Molekularformel

C8H4F4O2

Molekulargewicht

208.11 g/mol

IUPAC-Name

3-(difluoromethyl)-2,4-difluorobenzoic acid

InChI

InChI=1S/C8H4F4O2/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,7H,(H,13,14)

InChI-Schlüssel

HOWLVGYFTZQAQM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(=O)O)F)C(F)F)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.